

# Stereochemistry and Absolute Configuration of (R)-1-(2-Chlorophenyl)ethanol

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## Compound of Interest

**Compound Name:** (R)-1-(2-Chlorophenyl)ethanol  
**CAS No.:** 120466-66-2; 131864-71-6;  
13524-04-4  
**Cat. No.:** B2680201

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Technical Guide for Pharmaceutical Development

## Executive Summary

**(R)-1-(2-Chlorophenyl)ethanol** (CAS: 120466-66-2) is a critical chiral building block utilized in the asymmetric synthesis of pharmaceutical intermediates, most notably for the bronchodilator L-Cloprenaline and as a stereochemical reference standard for impurities in Asenapine manufacturing.<sup>[1]</sup>

This guide provides a definitive analysis of its absolute configuration, validated analytical separation methods, and scalable synthesis protocols. It establishes the correlation between the (R)-configuration and its dextrorotatory (+) optical activity, a crucial quality attribute for regulatory compliance in drug development.

Property	Specification
IUPAC Name	(1R)-1-(2-chlorophenyl)ethanol
CAS Number	120466-66-2
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO
Molecular Weight	156.61 g/mol
Chirality	(R)-Enantiomer
Optical Rotation	(c=1, CHCl <sub>3</sub> )
Appearance	Colorless to light yellow liquid

## Stereochemical Analysis & Absolute Configuration

### Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration is determined by assigning priorities to the four substituents attached to the chiral benzylic carbon based on atomic number and connectivity.<sup>[1]</sup>

- Priority 1: -OH Group (Oxygen, Atomic #8).<sup>[1]</sup>
- Priority 2: 2-Chlorophenyl Group. The benzylic carbon is attached to the aromatic ring carbon (C1). This C1 is bonded to C2(Cl) and C6(C). The presence of the high-atomic-mass Chlorine (Atomic #17) on the ortho-position confirms this group's priority over the methyl group.<sup>[1]</sup>
- Priority 3: -CH<sub>3</sub> Group (Carbon, Atomic #6, bonded to H, H, H).<sup>[1]</sup>
- Priority 4: -H Atom (Hydrogen, Atomic #1).

Configuration Assignment: Viewing the molecule with the lowest priority group (-H) pointing away from the viewer, the sequence from 1 → 2 → 3 traces a Clockwise direction. Therefore, the absolute configuration is (R).

## Optical Rotation Correlation

Experimental data confirms a direct correlation between the (R)-configuration and dextrorotation in chloroform.

- **(R)-1-(2-Chlorophenyl)ethanol:**

(Dextrorotatory)

- **(S)-1-(2-Chlorophenyl)ethanol:**

(Levorotatory)

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*Critical Note: The ortho-chloro substituent exerts a significant steric effect that distinguishes its specific rotation magnitude from para-isomers.[1]*

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## Asymmetric Synthesis Protocols

### Biocatalytic Reduction (Green Chemistry Route)

Biocatalysis is the preferred industrial route due to high enantioselectivity (>99% ee) and mild conditions. The reduction of 2'-chloroacetophenone (1-(2-chlorophenyl)ethanone) can be directed to the (R)-enantiomer using specific ketoreductases (KREDs) or whole-cell biocatalysts.

Protocol: Whole-Cell Reduction using *Saccharomyces cerevisiae*

- Inoculum Preparation: Cultivate *S. cerevisiae* B5 in YPD medium at 30°C for 24 hours.
- Biotransformation: Suspend wet cells (100 g/L) in phosphate buffer (pH 8.0).
- Substrate Addition: Add 2'-chloroacetophenone (10 mM) and glucose (as a cofactor regenerator).
- Incubation: Shake at 30°C for 48 hours.

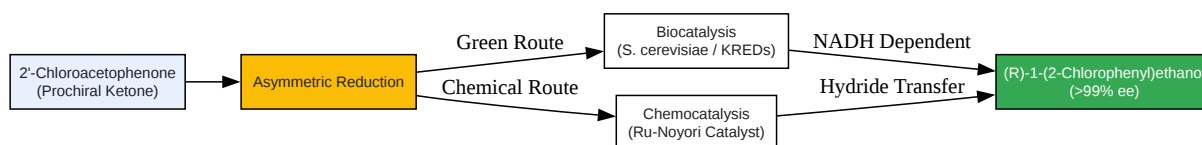
- Extraction: Centrifuge to remove cells. Extract supernatant with ethyl acetate.[1]
- Purification: Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.

## Chemical Asymmetric Transfer Hydrogenation (ATH)

For non-biological workflows, Ru-catalyzed transfer hydrogenation offers a scalable alternative. [1]

Protocol:

- Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]
- Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
- Solvent: Dichloromethane or Methanol
- Conditions: Stir at 25-30°C for 12-24 hours.
- Yield: Typically >90% with >95% ee.[1]



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Figure 1: Dual-pathway workflow for the asymmetric synthesis of **(R)-1-(2-Chlorophenyl)ethanol**.

## Analytical Characterization & Validation

### Chiral HPLC Method

Accurate determination of enantiomeric excess (ee) is performed using polysaccharide-based chiral stationary phases. The ortho-substitution requires specific mobile phase tuning to prevent

peak tailing.[1]

Method Parameters:

- Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 μm)
- Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate)[2]
- Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v)[3]
- Flow Rate: 1.0 mL/min[3]
- Detection: UV @ 220 nm or 254 nm
- Temperature: 25°C

Elution Profile: Under these conditions, the enantiomers are baseline separated.

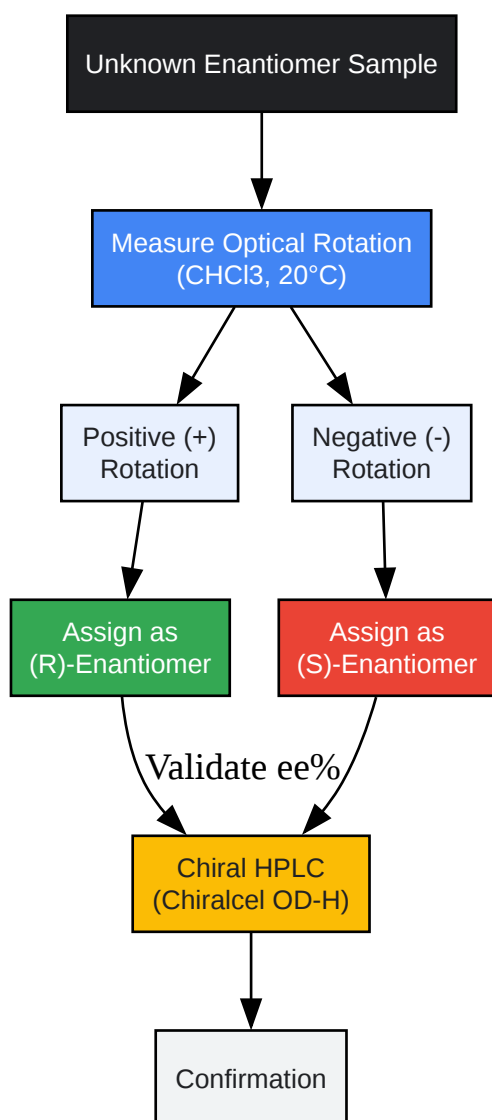
- (S)-Enantiomer:

[3]

- (R)-Enantiomer:

(Elutes second on OD-H typically, but order must be confirmed with reference standard due to ortho effects).

## Decision Tree for Configuration Assignment



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Figure 2: Logic flow for determining the absolute configuration of 1-(2-chlorophenyl)ethanol samples.

## References

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